2,3-Dihydroxypropyl nonadecanoate
Description
2,3-Dihydroxypropyl nonadecanoate is a glycerol-derived monoester in which the primary hydroxyl group is esterified with nonadecanoic acid (C19:0), leaving the secondary hydroxyl groups at positions 2 and 3 free. This compound has been identified in natural sources, notably in the lipophilic extracts of Opuntia ficus-indica roots, where it constitutes 0.42% of the total lipid content and exhibits antibacterial activity (inhibition zone: 4 mm) . Its structure combines the hydrophilic glycerol backbone with a long hydrophobic alkyl chain, enabling amphiphilic properties that may influence biological interactions, such as membrane permeability modulation.
Properties
IUPAC Name |
2,3-dihydroxypropyl nonadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)26-20-21(24)19-23/h21,23-24H,2-20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTTXMMZHOBTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569127 | |
| Record name | 2,3-Dihydroxypropyl nonadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62927-07-5 | |
| Record name | 2,3-Dihydroxypropyl nonadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations:
- Antibacterial Activity: The C20 analog (icosanoate) shows the highest activity (5 mm inhibition) compared to C19 (4 mm) and C22 (4 mm), suggesting an optimal chain length for membrane disruption .
- Natural Abundance : Longer-chain esters (C18–C22) are frequently detected in plant lipid extracts, while shorter chains (C16–C17) are associated with microbial or specialized plant metabolites .
Hydrophobicity and Solubility
Increasing chain length enhances hydrophobicity, reducing water solubility. For instance:
- C16 (hexadecanoate): Moderate hydrophobicity, enabling integration into lipid bilayers while retaining partial solubility in polar solvents.
- C19 (nonadecanoate): Higher hydrophobicity, likely limiting aqueous solubility but enhancing interactions with bacterial membranes .
Toxicological Considerations
Limited toxicological data exist for 2,3-dihydroxypropyl esters. Related compounds, such as 2,3-dihydroxypropyl acetate, lack comprehensive safety profiles, necessitating caution in applications .
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